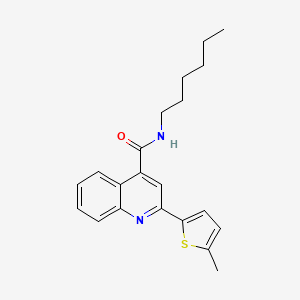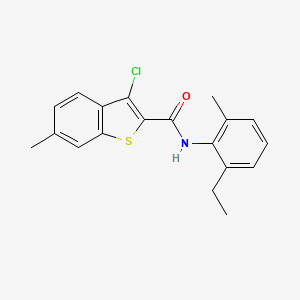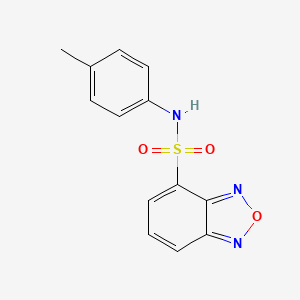![molecular formula C20H23FN2O3S B14952588 N-(4-fluorophenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B14952588.png)
N-(4-fluorophenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide is a chemical compound with a complex structure that includes a fluorophenyl group, a piperidinylsulfonyl group, and a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-fluorophenyl and piperidin-1-ylsulfonyl intermediates, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-fluorophenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: Utilized in the development of new materials, pharmaceuticals, and other industrial products.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways in biological systems. This compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenyl-N-(4-piperidinyl)propionamide: A structurally similar compound with different functional groups.
N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide: Another related compound with variations in the molecular structure.
Uniqueness
N-(4-fluorophenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its fluorophenyl and piperidinylsulfonyl groups contribute to its reactivity and interactions with biological molecules, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C20H23FN2O3S |
|---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-3-(4-piperidin-1-ylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C20H23FN2O3S/c21-17-7-9-18(10-8-17)22-20(24)13-6-16-4-11-19(12-5-16)27(25,26)23-14-2-1-3-15-23/h4-5,7-12H,1-3,6,13-15H2,(H,22,24) |
InChI-Schlüssel |
JHFWJGGWDIIAOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14952505.png)
![N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide](/img/structure/B14952512.png)



![2-(Furan-2-ylmethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952547.png)
![1-(4-Nitrophenyl)-2-(pyrimidin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952553.png)
![4-[(5Z)-5-{[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B14952563.png)
![Ethyl 1-{[3-(6-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B14952570.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14952576.png)
![N-(4-phenoxyphenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B14952580.png)
![1-(4-Chlorophenyl)-6,7-dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952586.png)

![6,7-Dimethyl-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952599.png)
